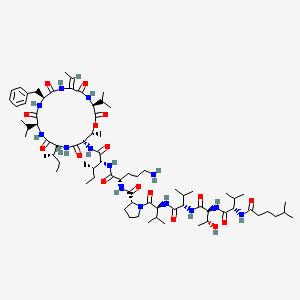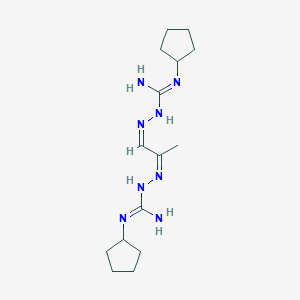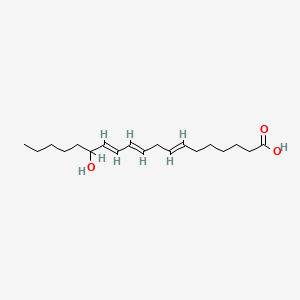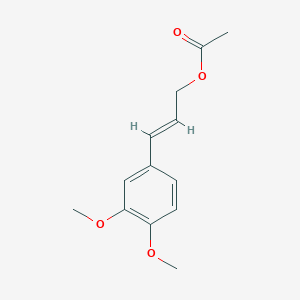
3,4-Dimethoxycinnamyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxycinnamyl acetate is an acetate ester that is cinnamyl acetate substituted by methoxy groups at positions 3' and 4' respectively. It is an acetate ester and a dimethoxybenzene.
Applications De Recherche Scientifique
Metabolism by Fungi
3,4-Dimethoxycinnamyl acetate shows intriguing interactions with fungi. A study by Kamaya and Higuchi (1984) demonstrated that the white-rot fungus Coriolus versicolor actively metabolizes 3,4-dimethoxycinnamyl alcohol, a related compound, in specific culture conditions. This process leads to various metabolites, highlighting the compound's potential role in studying fungal metabolism and possibly lignin degradation.
Antiallergic Properties
3,4-Dimethoxycinnamyl acetate has been linked to antiallergic effects. For instance, Koda et al. (1976) found that N-(3,4-dimethoxycinnamoyl) anthranilic acid, a related derivative, inhibits hypersensitivity reactions and is considered effective for treating certain allergic diseases like asthma (Koda et al., 1976).
Immunological Effects
The compound exhibits notable immunological properties. A study by Hertenstein et al. (2011) demonstrated that 3,4-dimethoxycinnamonyl-anthranilic acid (tranilast) suppresses the activation and proliferation of human CD4+ T cells, indicating its potential use in treating autoimmune diseases.
Antioxidant and Anti-inflammatory Activities
There is evidence of antioxidant and anti-inflammatory activities associated with derivatives of 3,4-dimethoxycinnamyl acetate. Ballesteros et al. (1995) reported that certain chalcones and flavones derived from 3,4-dimethoxycinnamic acid exhibit these properties, suggesting a potential role in inflammation-related research (Ballesteros et al., 1995).
Antiplatelet Actions
The compound's derivatives have been found to have antiplatelet effects. Iwasa et al. (1986) explored how N-(3',4'-dimethoxycinnamoyl)anthranilic acid affects platelet functions, highlighting its potential as an antiplatelet agent in addition to its antiallergic properties (Iwasa et al., 1986).
Repellency to Pests
Interestingly, 3,4-dimethoxycinnamyl acetate and related compounds have shown utility as repellents. Jakubas et al. (1992) investigated the repellency of coniferyl and cinnamyl derivatives, including 3,4-dimethoxycinnamyl acetate, against pests like birds, indicating a potential application in pest control (Jakubas et al., 1992).
Propriétés
Nom du produit |
3,4-Dimethoxycinnamyl acetate |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)17-8-4-5-11-6-7-12(15-2)13(9-11)16-3/h4-7,9H,8H2,1-3H3/b5-4+ |
Clé InChI |
MVLZLHBOBVWBQS-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



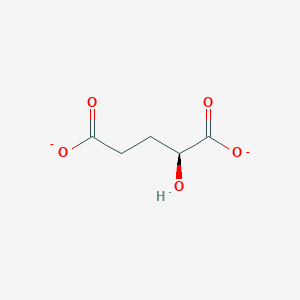
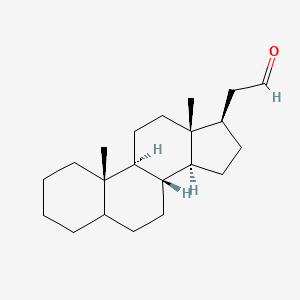
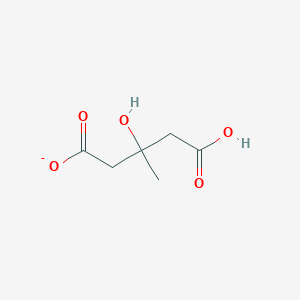
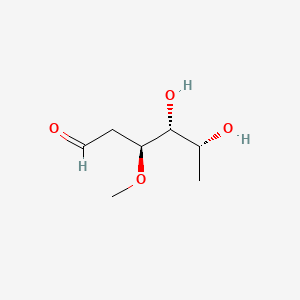
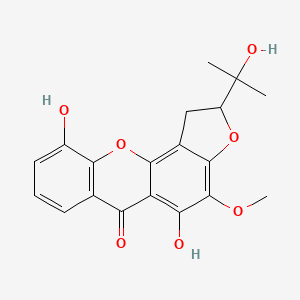
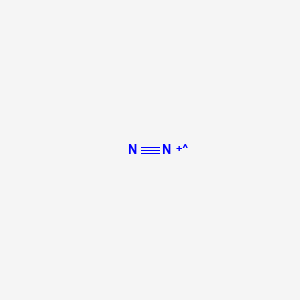
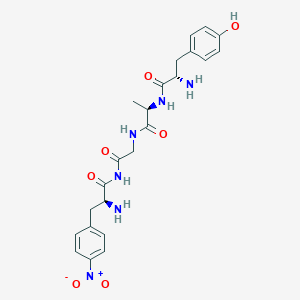
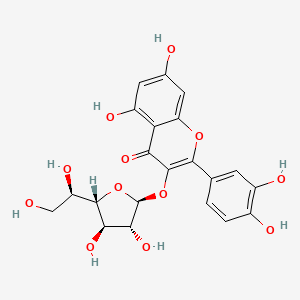
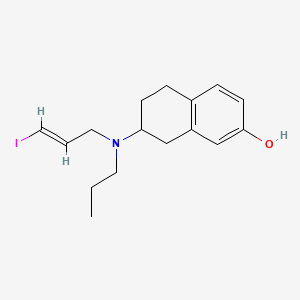
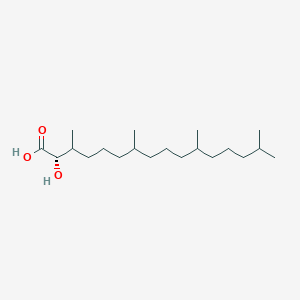
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)
